molecular formula C24H21NO4 B068779 Fmoc-4-aminomethyl-phenylacetic acid CAS No. 176504-01-1

Fmoc-4-aminomethyl-phenylacetic acid

Cat. No.: B068779
CAS No.: 176504-01-1
M. Wt: 387.4 g/mol
InChI Key: SKKYGLCUQGQTNA-UHFFFAOYSA-N
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Description

2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid is a complex organic compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis.

Scientific Research Applications

2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid is widely used in scientific research, including:

Safety and Hazards

This compound is considered an irritant . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and harm.

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of peptides , suggesting that its targets could be the amino groups of amino acids involved in peptide formation.

Mode of Action

The compound, also known as Fmoc-4-aminomethyl-phenylacetic acid, acts as a protecting group for the amino groups of amino acids during peptide synthesis . The 9-fluorenylmethoxycarbonyl (Fmoc) group in the compound is base-labile, meaning it can be removed under basic conditions . This property allows for the selective protection and deprotection of amino groups, facilitating the formation of peptide bonds .

Biochemical Pathways

The compound plays a crucial role in the chemical synthesis of peptides. It is involved in the protection of the amino groups of amino acids, preventing unwanted reactions during the peptide bond formation process . Once the peptide bond is formed, the Fmoc group can be removed under basic conditions, allowing the next amino acid to be added to the growing peptide chain .

Result of Action

The primary result of the action of 2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)acetic Acid is the successful synthesis of peptides with the desired sequence . By protecting the amino groups of amino acids, the compound ensures that peptide bonds are formed at the correct locations, leading to the production of the intended peptide .

Action Environment

The action of 2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)acetic Acid is influenced by the conditions of the peptide synthesis process. The compound is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the environment is a critical factor influencing its action. Additionally, the compound is reported to be stable at temperatures between 0-8°C , suggesting that temperature is another important environmental factor.

Biochemical Analysis

Biochemical Properties

The Fmoc group in Fmoc-4-aminomethyl-phenylacetic acid plays a crucial role in peptide synthesis. It protects the amines during the synthesis process, allowing for the creation of complex peptides

Cellular Effects

It is known that Fmoc-amino acids, including this compound, can have effects on cell viability, proliferation, and differentiation . These effects are likely to be cell-type and dose-dependent .

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its role in peptide synthesis. The Fmoc group protects amines during the synthesis process, allowing for the creation of complex peptides

Temporal Effects in Laboratory Settings

Fmoc-amino acids are known to be stable and have a long shelf-life . This suggests that this compound may also be stable over time in laboratory settings.

Metabolic Pathways

It is known that Fmoc-amino acids, including this compound, are involved in the synthesis of peptides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid is unique due to its specific combination of the Fmoc group and phenylacetic acid moiety, providing distinct reactivity and stability. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are crucial.

Properties

IUPAC Name

2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)13-16-9-11-17(12-10-16)14-25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKYGLCUQGQTNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176504-01-1
Record name 2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}acetic acid
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